3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylsulfonyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The addition of an isopropylsulfonyl group to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the sulfonylated nitrobenzene with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitrophenol
- 2-Methoxy-5-nitrophenyl isocyanate
- 1-(2-methoxy-5-nitrophenyl)ethan-1-one
Uniqueness
3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-6-4-5-12(9-14)17(20)18-15-10-13(19(21)22)7-8-16(15)25-3/h4-11H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLOCNBTQNFXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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